3-Methylphenethylzinc bromide
CAS No.: 1142231-40-0
Cat. No.: VC11710969
Molecular Formula: C9H11BrZn
Molecular Weight: 264.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142231-40-0 |
|---|---|
| Molecular Formula | C9H11BrZn |
| Molecular Weight | 264.5 g/mol |
| IUPAC Name | bromozinc(1+);1-ethyl-3-methylbenzene |
| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BOJSWWZGIPDYCA-UHFFFAOYSA-M |
| SMILES | CC1=CC(=CC=C1)C[CH2-].[Zn+]Br |
| Canonical SMILES | CC1=CC(=CC=C1)C[CH2-].[Zn+]Br |
Introduction
Structural and Chemical Identity of 3-Methylphenethylzinc Bromide
Molecular Composition and Nomenclature
3-Methylphenethylzinc bromide (C₉H₁₁BrZn) consists of a phenethyl group (C₆H₅CH₂CH₂–) with a methyl substituent at the third position of the aromatic ring, coordinated to a zinc atom bonded to a bromide ion. The compound’s systematic IUPAC name is bromozinc(1+) 3-methylphenethylide, reflecting its anionic zinc center. Its molecular weight is approximately 272.51 g/mol, derived from the sum of atomic masses: carbon (12.01 × 9), hydrogen (1.008 × 11), bromine (79.90), and zinc (65.38) .
Structural Analogues and Comparative Analysis
The closest structural analogs include 3-methoxyphenylzinc bromide (C₇H₇BrOZn) and α-methylbenzyl zinc bromide (C₈H₉BrZn) . These compounds share a zinc-bromide core but differ in their aromatic substituents. For instance, replacing the methoxy group in 3-methoxyphenylzinc bromide with a methyl group yields 3-methylphenethylzinc bromide, altering electronic and steric properties critical for reactivity.
Synthesis and Optimization of 3-Methylphenethylzinc Bromide
Metalation Strategies
Organozinc reagents are typically synthesized via direct zinc insertion or transmetalation. For 3-methylphenethylzinc bromide, a plausible route involves:
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Lithiation: Treating 3-methylphenethyl bromide with a strong base like n-butyllithium to generate a lithium intermediate.
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Transmetalation: Reacting the lithiated species with zinc bromide (ZnBr₂) to yield the target compound .
This method mirrors the synthesis of α-methylbenzyl zinc bromide, where n-butyllithium mediates the formation of a lithium intermediate before transmetalation with ZnBr₂ .
Reaction Conditions and Yields
Key parameters influencing yield include:
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Temperature: Sub-zero conditions (–78°C) prevent side reactions .
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Solvent: Tetrahydrofuran (THF) or acetonitrile (CH₃CN) stabilizes reactive intermediates.
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Catalyst: Cobalt(II) bromide (CoBr₂) enhances zincation efficiency, as demonstrated in analogous syntheses (Table 1).
Table 1: Comparative Synthesis Data for Organozinc Bromides
| Compound | Procedure | Yield (%) | Solvent | Catalyst | Temperature (°C) |
|---|---|---|---|---|---|
| 3-Methoxyphenylzinc bromide | Co-catalyzed zincation | 97 | CH₃CN | CoBr₂ | 25 |
| α-Methylbenzyl zinc bromide | n-BuLi-mediated transmetalation | 95 | THF | LiCl | 50 |
| Phenylzinc bromide | Pd-catalyzed carboxylation | 73 | THF | Pd(OAc)₂ | 0 |
Data adapted from experimental results .
Physicochemical Properties and Stability
Physical State and Solubility
3-Methylphenethylzinc bromide is presumed to exist as a hygroscopic solid based on analogs like α-methylbenzyl zinc bromide, which has a density of 0.965 g/cm³ and reacts violently with water . It likely dissolves in polar aprotic solvents (e.g., THF, CH₃CN) but decomposes in protic solvents due to protonolysis.
Thermal and Chemical Stability
Organozinc compounds are generally air- and moisture-sensitive. Stabilization strategies include:
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Salt Additives: Pivalate (OPiv) salts reduce reactivity, enabling handling under ambient conditions .
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Low-Temperature Storage: Storing at –20°C in anhydrous solvents prolongs shelf life .
Applications in Organic Synthesis
Cross-Coupling Reactions
3-Methylphenethylzinc bromide participates in Negishi couplings, forming C–C bonds with aryl halides under palladium catalysis. For example:
Here, R’ represents the 3-methylphenethyl group. This reactivity aligns with phenylzinc bromide, which achieves 73% yield in carboxylation reactions.
Functional Group Compatibility
Future Directions and Research Gaps
Stability Enhancements
Developing pivalate-stabilized derivatives could improve practicality, as seen in air-stable organozinc pivalates .
Catalytic Diversity
Exploring nickel or copper catalysts might expand substrate scope, particularly for heteroaromatic couplings.
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